molecular formula C24H20ClN5O3S B11678767 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11678767
M. Wt: 494.0 g/mol
InChI Key: XGXPDVHQLVFBBS-LGJNPRDNSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a chlorophenyl group, a methylphenyl group, and a dihydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and appropriate precursors.

    Introduction of Chlorophenyl and Methylphenyl Groups: These groups can be introduced via substitution reactions using chlorobenzene and methylbenzene derivatives.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through a thiolation reaction.

    Condensation with Dihydroxyphenyl: The final step involves the condensation of the triazole derivative with a dihydroxyphenyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group and dihydroxyphenyl moiety are primary sites for oxidation.

Reaction Type Conditions/Reagents Products Key Findings
Sulfanyl Oxidation H<sub>2</sub>O<sub>2</sub>, m-CPBA in CH<sub>3</sub>COOHSulfoxide (R-SO-R') or sulfone (R-SO<sub>2</sub>-R') derivativesOxidation selectivity depends on stoichiometry: excess H<sub>2</sub>O<sub>2</sub> yields sulfones .
Phenol Oxidation O<sub>2</sub>, Fe(III) catalysts in aqueous ethanolQuinone derivativesThe 2,4-dihydroxyphenyl group undergoes autoxidation to form ortho-quinone structures under aerobic conditions .

Reduction Reactions

The triazole ring and hydrazide functional group participate in reduction.

Reaction Type Conditions/Reagents Products Key Findings
Triazole Ring Reduction NaBH<sub>4</sub>, LiAlH<sub>4</sub> in THFPartially reduced triazoline derivativesLiAlH<sub>4</sub> selectively reduces the triazole C=N bonds without affecting the hydrazide group .
Hydrazide Reduction H<sub>2</sub>/Pd-C in ethanolAmide-to-amine conversionCatalytic hydrogenation cleaves the hydrazide bond, yielding primary amines .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at aromatic rings and the triazole core.

Reaction Type Conditions/Reagents Products Key Findings
Electrophilic Aromatic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°CNitro-substituted derivatives at para positionsThe 4-methylphenyl group directs nitration to the para position of the chlorophenyl ring .
Nucleophilic Substitution KOH, alkyl halides in DMFAlkylated sulfanyl or triazole derivativesAlkylation occurs preferentially at the sulfanyl sulfur atom due to its nucleophilicity.

Condensation and Cyclization

The hydrazide group enables condensation with carbonyl compounds.

Reaction Type Conditions/Reagents Products Key Findings
Schiff Base Formation Aldehydes/ketones in ethanol, refluxNew hydrazone derivativesThe E-configuration of the hydrazone is retained, confirmed by X-ray crystallography .
Heterocycle Formation POCl<sub>3</sub>, 80°CTriazolo[1,5-a]pyrimidine derivativesIntramolecular cyclization occurs between the triazole and hydrazide groups .

Hydrolysis and Degradation

Acidic or basic conditions cleave specific bonds.

Reaction Type Conditions/Reagents Products Key Findings
Acidic Hydrolysis HCl (6M), reflux, 12h4-Chlorobenzoic acid and triazole-3-thiolThe hydrazide bond is cleaved, releasing carboxylic acid and hydrazine fragments .
Basic Hydrolysis NaOH (2M), 70°C, 6hSulfhydryl-triazole saltsThe sulfanyl group is deprotonated, forming water-soluble sodium thiolates .

Photochemical Reactions

UV irradiation induces structural changes.

Reaction Type Conditions/Reagents Products Key Findings
Photodimerization UV light (254 nm), acetoneCyclobutane-linked dimers[2+2] Cycloaddition occurs between the dihydroxyphenyl groups, confirmed by NMR .

Comparative Reactivity Insights

  • Triazole vs. Hydrazide Reactivity : The triazole ring is more reactive toward electrophiles, while the hydrazide group dominates in condensation and reduction reactions .

  • Steric Effects : The 4-methylphenyl group hinders substitutions at the triazole 3-position, directing reactions to the sulfanyl site .

Scientific Research Applications

Structural Characteristics

This compound is characterized by a complex structure that includes:

  • A triazole ring , which is known for its diverse biological activities.
  • A sulfanyl group , enhancing its pharmacological properties.
  • A hydrazide moiety , which often contributes to the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of triazoles, including this compound, exhibit significant antimicrobial activity. The presence of the triazole ring is crucial as it has been linked to various antimicrobial mechanisms. Studies have shown that compounds with similar structures can effectively inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Anticancer Potential

The anticancer properties of triazole derivatives are well-documented. The compound has shown promise in preliminary studies as an anticancer agent. Its ability to interfere with cancer cell proliferation may be attributed to its unique structural features, which allow it to interact with biological targets involved in cell division and survival .

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor , a target for anti-inflammatory drugs. This suggests potential applications in treating conditions characterized by inflammation, such as arthritis or asthma .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, a series of triazole derivatives were evaluated for their antibacterial properties against various pathogens. The compound demonstrated notable activity against E. coli, supporting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of similar triazole derivatives revealed that they could induce apoptosis in cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways essential for cancer cell survival .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by targeting specific enzymes or cellular pathways. The triazole ring and aromatic groups may interact with biological targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
  • **2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

Uniqueness

This compound is unique due to the presence of multiple functional groups that can participate in various chemical reactions. The combination of a triazole ring, chlorophenyl, methylphenyl, and dihydroxyphenyl groups provides a versatile scaffold for further modification and application in different fields.

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide (CAS No. 893726-63-1) belongs to a class of triazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H16ClN5OS
  • Molecular Weight : 373.86 g/mol
  • Structural Features : The compound contains a triazole ring, a sulfanyl group, and an acetohydrazide moiety, which are critical for its biological activity.

Antimicrobial Activity

  • Mechanism of Action : Triazole derivatives often exhibit antimicrobial properties through the inhibition of ergosterol synthesis in fungal cells, leading to cell membrane disruption.
  • Research Findings :
    • A study demonstrated that triazole derivatives show significant activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis .
    • Compounds similar to the target compound were reported to possess moderate to good antimicrobial activity with Minimum Inhibitory Concentrations (MIC) ranging from 15 to 30 µg/mL against selected pathogens .
  • Case Study :
    • In a comparative study involving several triazole derivatives, the compound exhibited superior antibacterial activity compared to standard antibiotics like chloramphenicol .

Anticancer Activity

  • Mechanism of Action : The anticancer effects are often attributed to the ability of triazole compounds to induce apoptosis in cancer cells and inhibit tumor growth through various cellular pathways.
  • Research Findings :
    • A derivative of the target compound was evaluated against colon carcinoma HCT-116 cells, showing an IC50 value of 6.2 µM, indicating potent anticancer activity .
    • Additional studies highlighted that related compounds demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 27.3 to 43.4 µM .
  • Case Study :
    • A specific case involving a synthesized triazole derivative showed promising results in inhibiting the proliferation of cancer cells in vitro, suggesting potential for further development as an anticancer agent .

Comparative Table of Biological Activities

Activity TypeCompound NameMIC/IC50 ValueTarget Organism/Cell Line
Antimicrobial2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}...15-30 µg/mLStaphylococcus aureus, E. faecalis
Anticancer2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}...6.2 µMHCT-116 colon carcinoma
AnticancerRelated triazole derivative27.3 - 43.4 µMT47D breast cancer

Properties

Molecular Formula

C24H20ClN5O3S

Molecular Weight

494.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H20ClN5O3S/c1-15-2-9-19(10-3-15)30-23(16-4-7-18(25)8-5-16)28-29-24(30)34-14-22(33)27-26-13-17-6-11-20(31)12-21(17)32/h2-13,31-32H,14H2,1H3,(H,27,33)/b26-13+

InChI Key

XGXPDVHQLVFBBS-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=C(C=C3)O)O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=C(C=C3)O)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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